molecular formula C15H9ClO2 B1347230 2-(Chloromethyl)anthraquinone CAS No. 6374-87-4

2-(Chloromethyl)anthraquinone

Cat. No.: B1347230
CAS No.: 6374-87-4
M. Wt: 256.68 g/mol
InChI Key: NVUYDKYMEMGYFP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-(Chloromethyl)anthraquinone plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, altering their activity and function. For instance, it has been used to modify the surface of glassy carbon electrodes to study the oxygen reduction reaction in alkaline media . The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which are crucial in metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that anthraquinone derivatives, including this compound, exhibit anti-inflammatory and anti-oxidative properties . These effects are mediated through the modulation of signaling pathways such as NF-κB and MAPK, which are critical in regulating inflammation and oxidative stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to DNA and proteins, leading to changes in their structure and function. The compound has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition can result in the accumulation of DNA damage, ultimately affecting cell proliferation and survival. Additionally, this compound can induce the production of reactive oxygen species (ROS), which play a role in cellular signaling and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as pH and temperature. Long-term studies have shown that this compound can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are often dose-dependent and can be observed in both in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can exhibit therapeutic effects, such as anti-inflammatory and anti-tumor activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often associated with the accumulation of reactive intermediates and oxidative stress.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the biosynthesis of quinone derivatives. It interacts with enzymes such as cytochrome P450, leading to the formation of reactive metabolites . These metabolites can further participate in redox reactions, influencing metabolic flux and the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in organic solvents facilitates its uptake and distribution in lipid-rich environments . It can accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the mitochondria, where it participates in redox reactions and influences mitochondrial function.

Preparation Methods

2-(Chloromethyl)anthraquinone can be synthesized through various methods. One common synthetic route involves the chloromethylation of anthraquinone. This process typically requires the use of chloromethyl methyl ether (CMME) and a Lewis acid catalyst, such as aluminum chloride (AlCl3), under controlled conditions . The reaction is carried out at a temperature range of 0-5°C to ensure the selective formation of the chloromethylated product.

Industrial production methods for this compound may involve similar chloromethylation reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

2-(Chloromethyl)anthraquinone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include nucleophiles for substitution reactions, reducing agents like sodium borohydride (NaBH4) for reduction, and oxidizing agents such as potassium permanganate (KMnO4) for oxidation.

Comparison with Similar Compounds

2-(Chloromethyl)anthraquinone can be compared with other anthraquinone derivatives, such as:

The uniqueness of this compound lies in its specific reactivity due to the chloromethyl group, making it a versatile intermediate for various chemical transformations and applications.

Properties

IUPAC Name

2-(chloromethyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO2/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUYDKYMEMGYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00322395
Record name 2-(Chloromethyl)anthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00322395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6374-87-4
Record name 9, 2-(chloromethyl)-
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Record name 2-(Chloromethyl)anthraquinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)anthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can 2-(chloromethyl)anthraquinone be used to modify electrodes for electrocatalysis?

A: this compound possesses an anthraquinone moiety, which can be utilized to modify electrode surfaces. In the provided research [], the chlorine atom in this compound serves as a leaving group, enabling its attachment to the glassy carbon electrode surface. This modification introduces anthraquinone units onto the electrode, which can then participate in electron transfer processes relevant to electrocatalysis, such as the oxygen reduction reaction.

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